molecular formula C34H48N2O6 B514725 Cholest-5-en-3-yl 3,5-dinitrobenzoate CAS No. 25279-63-4

Cholest-5-en-3-yl 3,5-dinitrobenzoate

Cat. No.: B514725
CAS No.: 25279-63-4
M. Wt: 580.8g/mol
InChI Key: HHGUYYDVBVJLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-yl 3,5-dinitrobenzoate is a chemical compound with the molecular formula C34H48N2O6. It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with 3,5-dinitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-yl 3,5-dinitrobenzoate typically involves the esterification of cholesterol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cholest-5-en-3-yl 3,5-dinitrobenzoate is primarily related to its ability to interact with biological membranes. The cholesterol moiety allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . The nitro groups may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3-yl 3,5-dinitrobenzoate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of nitro groups in biological systems and for developing new materials with specific properties .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N2O6/c1-21(2)7-6-8-22(3)29-11-12-30-28-10-9-24-19-27(13-15-33(24,4)31(28)14-16-34(29,30)5)42-32(37)23-17-25(35(38)39)20-26(18-23)36(40)41/h9,17-18,20-22,27-31H,6-8,10-16,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGUYYDVBVJLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948121
Record name Cholest-5-en-3-yl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25279-63-4
Record name Cholest-5-en-3-ol (3beta)-, 3-(3,5-dinitrobenzoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(3,5-dinitrobenzoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl 3,5-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholest-5-en-3-yl 3,5-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
Cholest-5-en-3-yl 3,5-dinitrobenzoate
Reactant of Route 3
Reactant of Route 3
Cholest-5-en-3-yl 3,5-dinitrobenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cholest-5-en-3-yl 3,5-dinitrobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cholest-5-en-3-yl 3,5-dinitrobenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cholest-5-en-3-yl 3,5-dinitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.